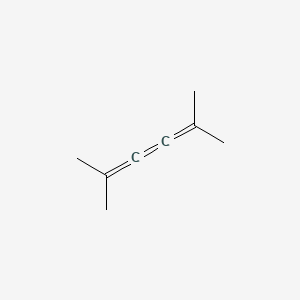
2,3,4-Hexatriene, 2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Hexatriene, 2,5-dimethyl- is an organic compound with the molecular formula C8H12. It is a conjugated diene, meaning it contains alternating double and single bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Hexatriene, 2,5-dimethyl- typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 2,5-dimethyl-2,4-hexadiyne. This reaction is carried out under controlled conditions using a palladium catalyst to selectively hydrogenate one of the triple bonds to a double bond, resulting in the formation of the desired hexatriene .
Industrial Production Methods
Industrial production of 2,3,4-Hexatriene, 2,5-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Hexatriene, 2,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogens (e.g., Br2, Cl2) and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
2,3,4-Hexatriene, 2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4-Hexatriene, 2,5-dimethyl- involves its ability to participate in various chemical reactions due to its conjugated diene structure. The alternating double and single bonds allow for resonance stabilization, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: Another conjugated diene with a simpler structure.
2,4-Hexadiene: Similar in structure but lacks the additional methyl groups.
2,5-Dimethyl-2,4-hexadiene: A closely related compound with similar reactivity.
Uniqueness
2,3,4-Hexatriene, 2,5-dimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct reactivity and stability compared to other conjugated dienes .
Propiedades
Número CAS |
2431-31-4 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
InChI |
InChI=1S/C8H12/c1-7(2)5-6-8(3)4/h1-4H3 |
Clave InChI |
SOESISOWJSWAJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


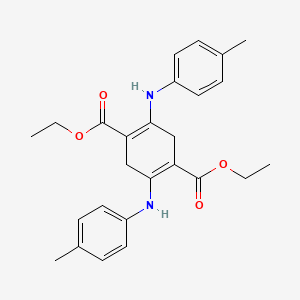
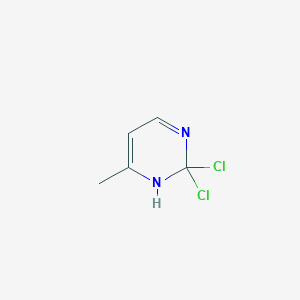
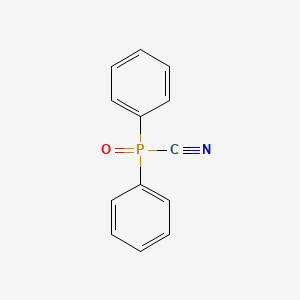
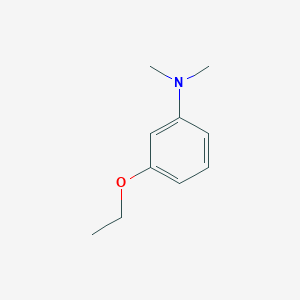
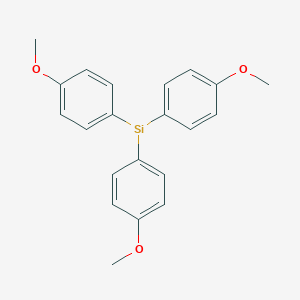
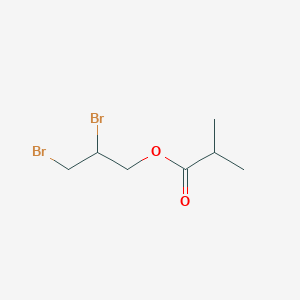
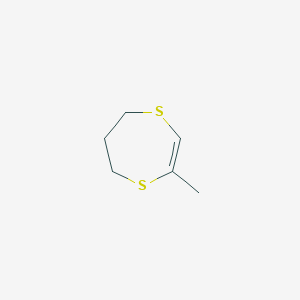
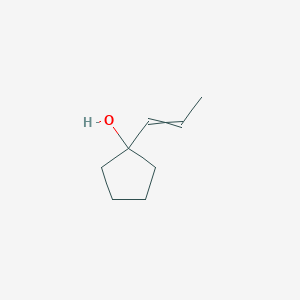
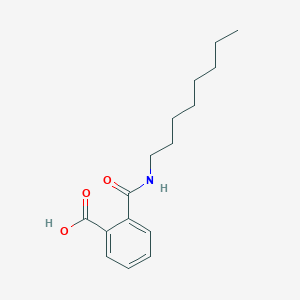
![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
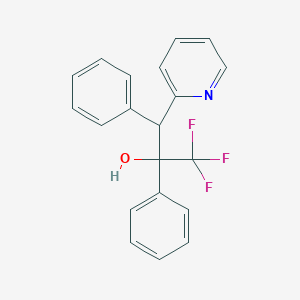
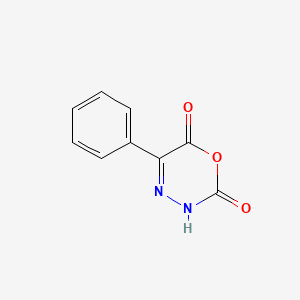
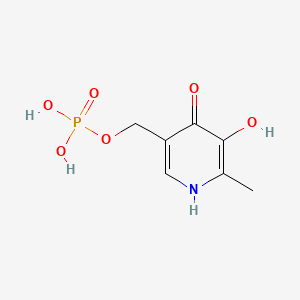
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)
